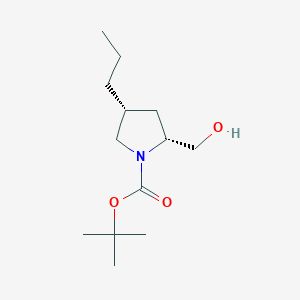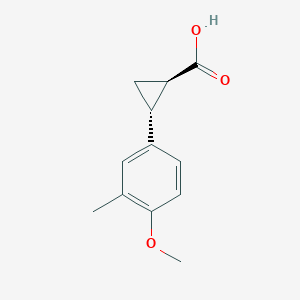![molecular formula C11H16N2O2S B13351688 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s name reflects its fused ring system, which includes a thiopyrano ring and a pyrazole ring. The presence of an isopropyl group and an acetic acid moiety further defines its structure.
2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid: is a chemical compound with a complex structure. It belongs to the class of pyrazole derivatives.
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes may vary, one common method involves the cyclization of appropriate precursors. For example, starting from a suitable pyrazole derivative, the thiopyrano ring can be formed through intramolecular reactions.
Reaction Conditions: These reactions typically occur under mild conditions, often using Lewis acids or bases as catalysts.
Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily synthesized in research laboratories.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
Biology: It may serve as a building block for designing bioactive molecules or as a probe in biological studies.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: Limited information exists regarding industrial applications, but its unique structure may inspire novel materials or catalysts.
Mécanisme D'action
- The compound’s mechanism of action remains an area of active research. It may interact with specific molecular targets or pathways, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other pyrazole derivatives, such as 2-phenyl-2,4,6,7-tetrahydrothiino [4,3-c]pyrazol-3-ol , share some structural features
Uniqueness: The isopropyl group and the acetic acid moiety distinguish it from related compounds.
Remember that research on this compound is ongoing, and additional data may emerge over time
Propriétés
Formule moléculaire |
C11H16N2O2S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
2-(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-7(2)13-10(5-11(14)15)8-6-16-4-3-9(8)12-13/h7H,3-6H2,1-2H3,(H,14,15) |
Clé InChI |
OFRXGFPNAUMHRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C2CSCCC2=N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)
![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)


![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)




![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)



